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molecular formula C19H21NO2 B8305766 1-(Azetidin-1-yl)-2-[4-(benzyloxy)-2-methylphenyl]ethanone

1-(Azetidin-1-yl)-2-[4-(benzyloxy)-2-methylphenyl]ethanone

Cat. No. B8305766
M. Wt: 295.4 g/mol
InChI Key: UOPOMSUBUVSVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018224B2

Procedure details

[4-(benzyloxy)-2-methylphenyl]acetic acid (0.5 g, 1.951 mmol) was dissolved in DMF (1 ml). Azetidine (0.167 g, 2.93 mmol), DIEA (0.511 ml, 2.93 mmol), and HATU (1.484 g, 3.90 mmol) were added and the mixture stirred at RT for 1 hr. The reside was purified by column chromatography using a Biotage RP C18 cartridge (30 g) using a gradient eluant of 10-100% water:acetonitrile+0.05% formic acid to afford the title compound. LC/MS (m/z): 296 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.167 g
Type
reactant
Reaction Step Two
Name
Quantity
0.511 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.484 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]([OH:18])=O)=[C:11]([CH3:19])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:20]1[CH2:23][CH2:22][CH2:21]1.CCN(C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C>[N:20]1([C:16](=[O:18])[CH2:15][C:12]2[CH:13]=[CH:14][C:9]([O:8][CH2:1][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)=[CH:10][C:11]=2[CH3:19])[CH2:23][CH2:22][CH2:21]1 |f:3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)CC(=O)O)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.167 g
Type
reactant
Smiles
N1CCC1
Name
Quantity
0.511 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1.484 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at RT for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reside was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(CCC1)C(CC1=C(C=C(C=C1)OCC1=CC=CC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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